molecular formula C23H21N3O2 B11448975 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide

Cat. No.: B11448975
M. Wt: 371.4 g/mol
InChI Key: MJUNCIDCOXTOEK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine core with a methoxyphenyl and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which is then functionalized with the methoxyphenyl and methylbenzamide groups. The reaction conditions often involve the use of solvents like acetonitrile (MeCN) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators. This binding can result in the inhibition of cell migration, cell cycle arrest, and apoptosis in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its binding affinity to certain enzymes, while the methylbenzamide group contributes to its overall stability and solubility .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C23H21N3O2/c1-15-12-13-26-20(14-15)24-21(17-8-10-18(28-3)11-9-17)22(26)25-23(27)19-7-5-4-6-16(19)2/h4-14H,1-3H3,(H,25,27)

InChI Key

MJUNCIDCOXTOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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